molecular formula C8H14N4 B1482406 3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide CAS No. 2097993-68-3

3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide

Cat. No. B1482406
CAS RN: 2097993-68-3
M. Wt: 166.22 g/mol
InChI Key: AIMQAVGVMIGVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide, also known as 3-EPI, is an organic compound used in scientific research and laboratory experiments. It is an amide, a functional group of compounds containing a nitrogen atom connected to a carbonyl group, and is made up of a pyrazole ring, a nitrogen-containing heterocyclic aromatic compound, and an ethyl group. 3-EPI is a versatile compound that is used in the synthesis of various compounds, and has a range of applications in biochemical and physiological research.

Scientific Research Applications

Antimicrobial Activity

Imidazole and pyrazole derivatives are known for their antimicrobial properties. The compound , being a derivative of these heterocyclic compounds, may exhibit potential as an antimicrobial agent. Studies have shown that similar structures possess activity against a range of bacteria and fungi, suggesting that this compound could be useful in developing new antimicrobial drugs .

Anti-inflammatory and Analgesic Properties

Compounds with an imidazole or pyrazole moiety have been reported to exhibit anti-inflammatory and analgesic effects. This suggests that “3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide” could be explored for its potential use in treating inflammatory conditions and as a pain reliever .

Anticancer Potential

The structural similarity of “3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide” to other imidazole and pyrazole derivatives that have shown anticancer activity indicates that it may also possess anticancer properties. Research on related compounds has demonstrated efficacy against various cancer cell lines, making this an area of interest for further investigation .

Antiviral Applications

Imidazole and pyrazole compounds have been associated with antiviral activity. Given the ongoing need for new antiviral agents, particularly in the wake of global pandemics, “3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide” could be a candidate for the development of novel antiviral drugs .

Antidiabetic Effects

Some derivatives of imidazole and pyrazole have been found to exhibit antidiabetic effects. This opens up the possibility for “3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide” to be researched as a potential therapeutic agent for diabetes management .

Antileishmanial and Antimalarial Activities

The compound’s structural framework is similar to other pyrazole derivatives that have shown promising antileishmanial and antimalarial activities. This suggests that it could be explored for use in treating diseases caused by Leishmania strains and Plasmodium strains, respectively .

properties

IUPAC Name

3-(5-ethyl-1H-pyrazol-4-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-7-6(5-11-12-7)3-4-8(9)10/h5H,2-4H2,1H3,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMQAVGVMIGVLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1)CCC(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-ethyl-1H-pyrazol-4-yl)propanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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